Methyl 1-aminocyclopropanecarboxylate
CAS No.: 72784-43-1
Cat. No.: VC2422493
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72784-43-1 |
---|---|
Molecular Formula | C5H9NO2 |
Molecular Weight | 115.13 g/mol |
IUPAC Name | methyl 1-aminocyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3 |
Standard InChI Key | CSHMCEYIMFSLSS-UHFFFAOYSA-N |
SMILES | COC(=O)C1(CC1)N |
Canonical SMILES | COC(=O)C1(CC1)N |
Introduction
Chemical Structure and Basic Properties
Methyl 1-aminocyclopropanecarboxylate is characterized by a cyclopropane ring structure with an amino group and a methyl ester functional group. The compound has distinctive structural properties that contribute to its biological activity and chemical behavior.
Molecular Identification
The compound exists in two main forms: the free base and the hydrochloride salt. The molecular formula of the free base is C5H9NO2, while the hydrochloride salt has the formula C5H10ClNO2 . The molecular weight of the free base is 115.13 g/mol, compared to 151.59 g/mol for the hydrochloride salt .
Property | Free Base | Hydrochloride Salt |
---|---|---|
Chemical Formula | C5H9NO2 | C5H10ClNO2 |
Molecular Weight | 115.13 g/mol | 151.59 g/mol |
CAS Number | 72784-43-1 | 72784-42-0 |
State | Not specified | Solid |
Structural Representations
The structural characteristics of Methyl 1-aminocyclopropanecarboxylate include a three-membered cyclopropane ring with an amino group and a methoxycarbonyl group attached to the same carbon atom. This unique structure contributes to its reactivity and biological activity.
The compound can be represented using various notations:
Representation Type | Value |
---|---|
IUPAC Name | methyl 1-aminocyclopropane-1-carboxylate |
InChI | InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3 |
InChIKey | CSHMCEYIMFSLSS-UHFFFAOYSA-N |
SMILES | COC(=O)C1(CC1)N |
These structural identifiers provide standardized ways to represent the compound in chemical databases and literature .
Chemical and Physical Properties
The physical and chemical properties of Methyl 1-aminocyclopropanecarboxylate determine its behavior in various experimental conditions and biological systems.
Property | Details |
---|---|
Storage Condition | -20°C (recommended) |
Long-term Storage | At -80°C, use within 6 months; at -20°C, use within 1 month |
Solubility Enhancement | Heat to 37°C and use ultrasonic bath to increase solubility |
Shipping Condition | With blue ice (evaluation sample); room temperature or with blue ice upon request (other sizes) |
To prepare stock solutions of different concentrations, the following volumes of solvent are recommended per amount of compound:
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 6.5967 mL | 32.9837 mL | 65.9674 mL |
5 mM | 1.3193 mL | 6.5967 mL | 13.1935 mL |
10 mM | 0.6597 mL | 3.2984 mL | 6.5967 mL |
These guidelines help researchers prepare solutions of appropriate concentrations for various experimental applications .
Nomenclature and Identifiers
Methyl 1-aminocyclopropanecarboxylate is known by several synonyms and identifiers in chemical databases and commercial catalogs.
Synonyms and Alternative Names
The compound is known by multiple names across different sources:
Category | Names |
---|---|
Common Synonyms | Methyl 1-aminocyclopropane-1-carboxylate; ACPCM; Methyl 1-amino-1-cyclopropylcarboxylate; Cyclopropanecarboxylic acid, 1-amino-, Methyl ester |
Database Identifiers | MFCD00906963 (MDL); DTXSID20370671; CB11459657 (ChemicalBook) |
Hydrochloride Salt Synonyms | 1-Aminocyclopropane-1-carboxylic acid methyl ester hydrochloride; Methyl 1-aminocyclopropanecarboxylate HCl; ACPC-OMe HCl |
These various identifiers and names facilitate the identification and sourcing of the compound across different chemical databases and supplier catalogs .
Biological Significance
Methyl 1-aminocyclopropanecarboxylate is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), which plays a crucial role in plant physiology as the immediate precursor to ethylene.
Relationship to Ethylene Biosynthesis
The parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is synthesized from S-adenosyl-L-methionine by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS) . This reaction represents the rate-limiting step in ethylene biosynthesis in plants.
Ethylene is a gaseous plant hormone responsible for regulating various developmental processes in plants, including:
-
Initiation of fruit ripening
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Shoot and root growth and differentiation
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Leaf and fruit abscission
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Flower opening
Methyl 1-aminocyclopropanecarboxylate, as the methyl ester derivative of ACC, has potential research applications in studying ethylene biosynthesis and signaling pathways.
Manufacturer | Product Description | Package Size | Price (USD) |
---|---|---|---|
TRC | Methyl 1-aminocyclopropanecarboxylate | 250 mg | $55 |
TRC | Methyl 1-aminocyclopropanecarboxylate | 1 g | $75 |
Usbiological | Methyl 1-aminocyclopropanecarboxylate | 100 mg | $305 |
AK Scientific | Methyl 1-aminocyclopropanecarboxylate | 10 g | $411 |
American Custom Chemicals Corporation | Methyl 1-aminocyclopropanecarboxylate 95.00% | 5 g | $1,322.48 |
Hazard Category | Classification |
---|---|
Skin Effects | Skin Irritation, Category 2 (H315) |
Eye Effects | Serious Eye Irritation, Category 2 (H319) |
Respiratory Effects | Specific Target Organ Toxicity - Single Exposure, Category 3 (H335) |
These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Research Applications
Methyl 1-aminocyclopropanecarboxylate has potential applications in various research fields, particularly in plant science and agricultural research.
Plant Science Research
The compound is valuable for studying:
-
Ethylene biosynthesis pathways
-
Plant hormone signaling mechanisms
-
Fruit ripening processes
-
Plant stress responses
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Developmental biology in plants
These applications stem from its relationship to ACC and the ethylene biosynthesis pathway, which is critical for understanding numerous plant developmental processes.
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